molecular formula C12H22O3 B14392853 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one CAS No. 88195-20-4

7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one

Katalognummer: B14392853
CAS-Nummer: 88195-20-4
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: NVLPVJWOKPMIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is an organic compound with a unique structure that includes a cyclooctane ring substituted with a hydroxyethoxy group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one typically involves the reaction of a cyclooctanone derivative with ethylene glycol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydroxyethoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclooctane ring provides a rigid structure that can interact with enzymes and receptors, potentially modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts specific steric and electronic properties that are not present in similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .

Eigenschaften

CAS-Nummer

88195-20-4

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

7-(2-hydroxyethoxy)-2,2-dimethylcyclooctan-1-one

InChI

InChI=1S/C12H22O3/c1-12(2)6-4-3-5-10(9-11(12)14)15-8-7-13/h10,13H,3-9H2,1-2H3

InChI-Schlüssel

NVLPVJWOKPMIRY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC(CC1=O)OCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.